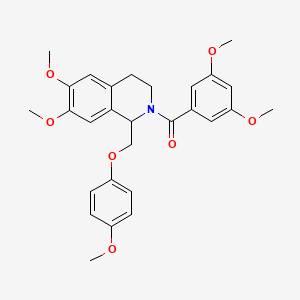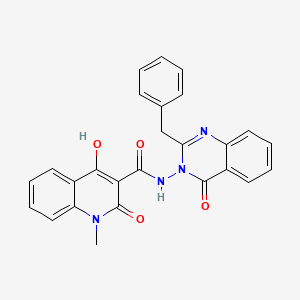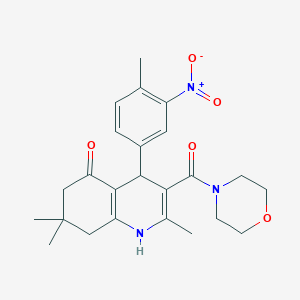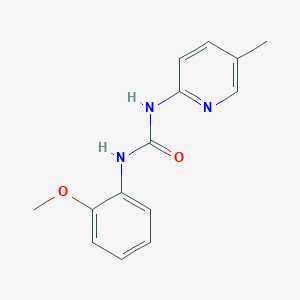![molecular formula C26H22N2O3S B11207480 (2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B11207480.png)
(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazinone core, followed by the introduction of the tetrahydroisoquinoline and methoxyphenylmethylidene groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as a drug candidate for specific diseases.
Industry: It may be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C26H22N2O3S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C26H22N2O3S/c1-31-21-9-6-17(7-10-21)14-24-25(29)27-22-15-19(8-11-23(22)32-24)26(30)28-13-12-18-4-2-3-5-20(18)16-28/h2-11,14-15H,12-13,16H2,1H3,(H,27,29)/b24-14+ |
InChI Key |
CFGMNBVSMGXJIC-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC3=C(S2)C=CC(=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC3=C(S2)C=CC(=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(3-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207424.png)
![N-(3-bromophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11207431.png)
![7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207434.png)
![7-(4-Bromophenyl)-5-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11207442.png)
![(2Z)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B11207453.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11207471.png)

![N-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11207484.png)
![1-(3-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B11207492.png)

![Ethyl 3-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]-2-methylthiophene-3-sulfonamido}benzoate](/img/structure/B11207502.png)
